REACTION_SMILES
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[Br:17][c:18]1[cH:19][cH:20][c:21]([S:24](=[O:25])(=[O:26])[Cl:27])[cH:22][cH:23]1.[Cl:30][CH2:31][Cl:32].[NH2:1][c:2]1[c:3]([C:7](=[O:8])[O:9][CH3:10])[s:4][cH:5][cH:6]1.[Na+:29].[OH-:28].[cH:11]1[cH:12][cH:13][n:14][cH:15][cH:16]1>>[NH:1]([c:2]1[c:3]([C:7](=[O:8])[O:9][CH3:10])[s:4][cH:5][cH:6]1)[S:24]([c:21]1[cH:20][cH:19][c:18]([Br:17])[cH:23][cH:22]1)(=[O:25])=[O:26]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(Cl)c1ccc(Br)cc1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1sccc1N
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
|
Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccncc1
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Name
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|
Type
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product
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Smiles
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COC(=O)c1sccc1NS(=O)(=O)c1ccc(Br)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |